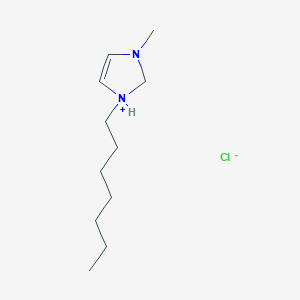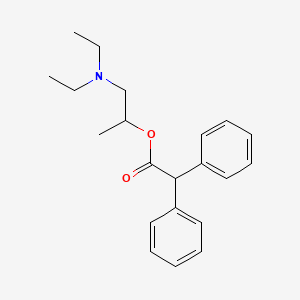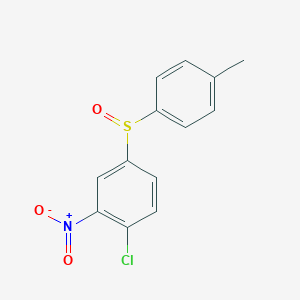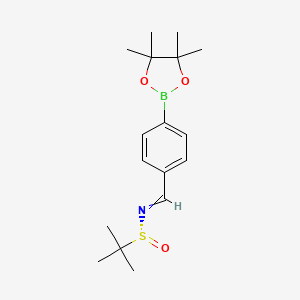
1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .
Métodos De Preparación
The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors
Mecanismo De Acción
The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .
Similar compounds include:
- 1-ethyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium iodide
- 1-butyl-3-methylimidazolium chloride
Propiedades
Número CAS |
581101-92-0 |
|---|---|
Fórmula molecular |
C11H23ClN2 |
Peso molecular |
218.77 g/mol |
Nombre IUPAC |
1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
Clave InChI |
IKWLASUDSGDILR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[NH+]1CN(C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14076850.png)







![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)




